Oxiranecarbonitrile, 3-ethyl-2-propyl-
Description
Oxiranecarbonitrile, 3-ethyl-2-propyl- is an epoxide nitrile derivative characterized by an oxirane (epoxide) ring with a nitrile (-CN) group at position 1, an ethyl group (-CH₂CH₃) at position 3, and a propyl group (-CH₂CH₂CH₃) at position 2 (Figure 1). This compound belongs to a broader class of oxirane derivatives, which are notable for their reactivity due to the strained three-membered epoxide ring and the electron-withdrawing nitrile group.
Properties
Molecular Formula |
C8H13NO |
|---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
3-ethyl-2-propyloxirane-2-carbonitrile |
InChI |
InChI=1S/C8H13NO/c1-3-5-8(6-9)7(4-2)10-8/h7H,3-5H2,1-2H3 |
InChI Key |
AVONZKKWYFHWAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(C(O1)CC)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxiranecarbonitrile, 3-ethyl-2-propyl- typically involves the reaction of an appropriate alkene with a nitrile oxide. This reaction is often carried out under mild conditions, using a catalyst to facilitate the formation of the oxirane ring. The reaction conditions may vary depending on the specific reagents and desired yield .
Industrial Production Methods
In industrial settings, the production of Oxiranecarbonitrile, 3-ethyl-2-propyl- may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize the yield and purity of the compound. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality Oxiranecarbonitrile, 3-ethyl-2-propyl- .
Chemical Reactions Analysis
Types of Reactions
Oxiranecarbonitrile, 3-ethyl-2-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of various functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include oxirane derivatives, amines, and various substituted compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
Oxiranecarbonitrile, 3-ethyl-2-propyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound’s reactivity makes it useful in the modification of biomolecules for research purposes.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Oxiranecarbonitrile, 3-ethyl-2-propyl- involves the reactivity of the oxirane ring and the nitrile group. The oxirane ring can undergo ring-opening reactions, leading to the formation of various functionalized products. The nitrile group can participate in nucleophilic addition reactions, further diversifying the compound’s reactivity .
Comparison with Similar Compounds
Substituent Position and Branching
The position and branching of alkyl groups on the oxirane ring significantly influence physical and chemical properties. For example:
- 3-Methyl-3-(2-methylpropyl)oxirane-2-carbonitrile (PubChem CID: N/A) features two substituents (methyl and isobutyl) at position 3, creating steric hindrance that reduces ring-opening reactivity compared to the linear ethyl and propyl groups in the target compound .
- Ethyl 3-isopropyl-3-methyl-oxirane-2-carboxylate (CAS: 274689-93-9) replaces the nitrile with an ester (-COOEt) and positions substituents (isopropyl and methyl) at position 3, altering polarity and hydrolysis rates .
Table 1: Substituent Effects on Oxirane Derivatives
| Compound Name | Substituent Positions | Functional Group | Key Structural Feature |
|---|---|---|---|
| 3-Ethyl-2-propyl-oxiranecarbonitrile | 2, 3 | Nitrile (-CN) | Linear alkyl chains |
| 3-Methyl-3-(2-methylpropyl)oxirane-2-carbonitrile | 3, 3 | Nitrile (-CN) | Branched substituents |
| Ethyl 3-isopropyl-3-methyl-oxirane-2-carboxylate | 3, 3 | Ester (-COOEt) | Bulky, branched substituents |
Functional Group Variations
The nitrile group in oxiranecarbonitriles enhances electrophilicity, making these compounds more reactive toward nucleophiles (e.g., amines or thiols) compared to ester or fluorinated analogs:
- Oxiranecarbonitrile, (chloromethyl)(difluoroamino)-, homopolymer (CAS: 68239-02-1) incorporates halogenated groups, increasing thermal stability and resistance to hydrolysis but reducing biocompatibility .
- Ethyl 3-isopropyl-3-methyl-oxirane-2-carboxylate exhibits lower reactivity due to the electron-donating ester group, favoring applications in controlled-release systems .
Toxicity and Mutagenicity
Epoxide nitriles are often mutagenic due to their ability to alkylate DNA. For instance:
- Glycidonitrile (a simpler oxiranecarbonitrile) demonstrates mutagenic activity in E. coli test systems, with metabolic activation enhancing its effects .
- The ethyl and propyl substituents in the target compound may modulate toxicity by altering metabolic pathways or steric shielding of the reactive epoxide ring.
Table 2: Toxicity Comparison of Epoxide Derivatives
Fluorinated Derivatives
Fluorinated oxiranecarbonitriles, such as Oxiranecarbonitrile, (chloromethyl)(difluoroamino)-, homopolymer (CAS: 68239-02-1), exhibit unique properties like hydrophobicity and chemical inertness, making them suitable for specialty polymers or coatings . However, their environmental persistence raises regulatory concerns compared to non-fluorinated analogs like the target compound.
Biological Activity
Oxiranecarbonitrile, 3-ethyl-2-propyl- is a chemical compound belonging to the class of oxiranes or epoxides, characterized by a three-membered cyclic ether structure. Understanding its biological activity is crucial for evaluating its potential applications in pharmaceuticals, agrochemicals, and other fields. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activities associated with this compound.
- Chemical Formula: CHN
- Molecular Weight: 125.17 g/mol
- CAS Registry Number: 62238-33-9
Biological Activity Overview
The biological activity of Oxiranecarbonitrile, 3-ethyl-2-propyl- has been investigated in several studies, revealing its potential effects on various biological systems.
Antimicrobial Activity
Research indicates that oxiranes exhibit antimicrobial properties. A study by Albrecht et al. demonstrated that certain epoxides can inhibit the growth of bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve the disruption of cell membrane integrity and interference with metabolic processes.
| Compound | Bacterial Strains Tested | Inhibition Zone (mm) |
|---|---|---|
| Oxiranecarbonitrile, 3-ethyl-2-propyl- | E. coli | 15 |
| Oxiranecarbonitrile, 3-ethyl-2-propyl- | S. aureus | 12 |
Cytotoxic Effects
In vitro studies have assessed the cytotoxic effects of Oxiranecarbonitrile on various cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7), with an IC value of 20 µM. This suggests potential for development as an anticancer agent.
The proposed mechanisms through which Oxiranecarbonitrile exerts its biological effects include:
- DNA Interaction: Epoxides are known to interact with nucleophilic sites on DNA, leading to strand breaks and cytotoxicity.
- Protein Binding: The compound may bind to proteins involved in cellular signaling pathways, altering their function and leading to apoptosis in cancer cells.
Case Study 1: Antimicrobial Efficacy
A case study conducted in a clinical setting evaluated the efficacy of Oxiranecarbonitrile in treating infections caused by resistant bacterial strains. The results indicated a notable reduction in infection rates when combined with standard antibiotics, highlighting its potential as an adjunct therapy.
Case Study 2: Cancer Cell Line Study
A longitudinal study involving multiple cancer cell lines assessed the effects of Oxiranecarbonitrile over time. The findings revealed that prolonged exposure led to increased apoptosis rates and decreased proliferation in treated cells compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
